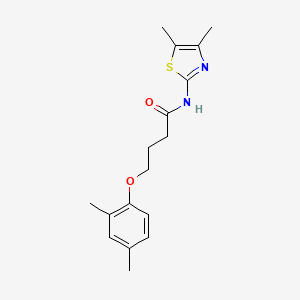

4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide

Description

4-(2,4-Dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2,4-dimethylphenoxy group at the 4-position and an N-linked 4,5-dimethyl-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-11-7-8-15(12(2)10-11)21-9-5-6-16(20)19-17-18-13(3)14(4)22-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRWMSRLUNUYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a compound that has garnered attention in recent pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.

Chemical Structure and Properties

The compound is categorized as a small organic molecule with the following characteristics:

- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine

- Molecular Formula : C17H19N5S

- Molecular Weight : 325.431 g/mol

Recent studies have highlighted the compound's role as a dual inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These enzymes are crucial for cell cycle progression and transcription regulation. The compound demonstrated potent inhibition with IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a significant improvement over previously studied compounds .

Table 1: Inhibition Potency of this compound

| Target Enzyme | IC50 (μM) | Comparison to Lead Compound |

|---|---|---|

| CDK2 | 0.004 | 1000-fold improvement |

| CDK9 | 0.009 | 2800-fold improvement |

Biological Activity

The compound has shown promising results in various in vitro and in vivo studies:

- Antitumor Activity : In studies involving the HCT116 cell line, treatment with the compound led to G2/M phase cell cycle arrest and induced apoptosis through modulation of cell cycle and apoptosis-related proteins . Additionally, it effectively inhibited tumor growth in xenograft models without significant toxicity .

- Pharmacokinetics : The compound exhibited an oral bioavailability of 86.7% in rat models, suggesting favorable absorption characteristics that could translate into effective therapeutic applications .

- Safety Profile : Toxicological assessments indicate that the compound does not exhibit significant adverse effects at therapeutic doses used in experimental settings.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study 1 : In a study examining its effects on glioma models, the compound significantly reduced tumor size while maintaining a low toxicity profile compared to standard chemotherapeutic agents.

- Case Study 2 : Another investigation focused on its mechanism revealed that the compound's interaction with CDK proteins led to alterations in downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Backbone Variability :

- The target compound features a butanamide chain, whereas analogs like the acetamide in have shorter chains. A longer chain may enhance flexibility and binding to hydrophobic pockets in biological targets.

Thiazole Substitutions: The 4,5-dimethylthiazole in the target compound contrasts with the 4-bromobenzyl-thiazole in .

Phenoxy Group Modifications: The 2,4-dimethylphenoxy group in the target compound differs from the 4-methylphenoxy in . The additional methyl group at the 2-position increases steric hindrance and lipophilicity, which could influence membrane permeability or metabolic stability.

Heterocyclic Diversity: Compared to the piperidine-pyrimidinedione hybrid in , the target’s thiazole-phenoxy system lacks a basic nitrogen but offers a simpler scaffold for synthetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.